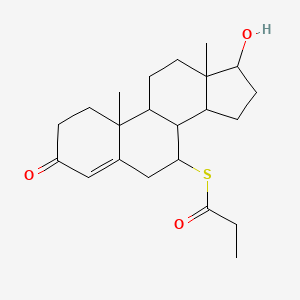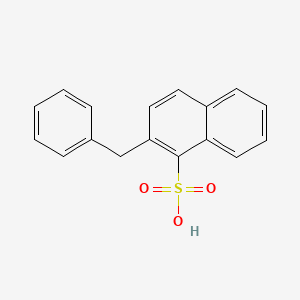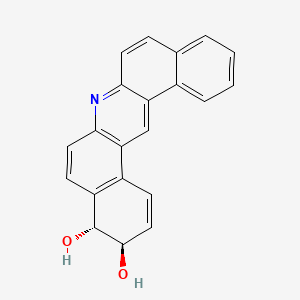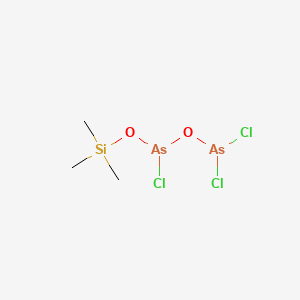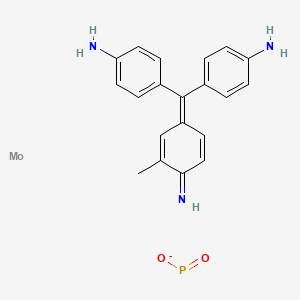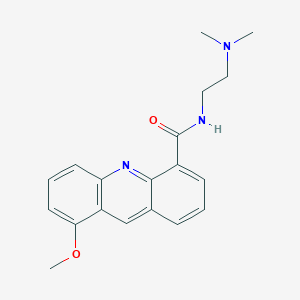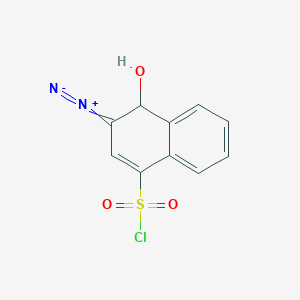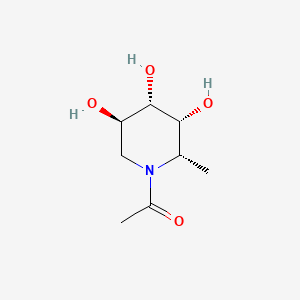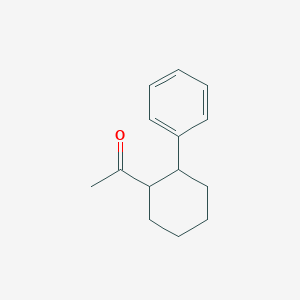
1-(2-Phenylcyclohexyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Phenylcyclohexyl)ethanone is an organic compound with the molecular formula C14H18O It is a ketone derivative characterized by a phenyl group attached to a cyclohexyl ring, which is further connected to an ethanone group
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Phenylcyclohexyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclohexylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure its quality and consistency. Techniques such as distillation, recrystallization, and chromatography are often employed in the industrial setting.
化学反应分析
Types of Reactions: 1-(2-Phenylcyclohexyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in compounds like 1-(2-Phenylcyclohexyl)ethanol.
Substitution: The phenyl and cyclohexyl rings can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve desired substitutions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenyl and cyclohexyl derivatives.
科学研究应用
1-(2-Phenylcyclohexyl)ethanone has several applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to its biological activity and potential therapeutic effects.
Medicine: Research explores its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It finds applications in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Phenylcyclohexyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved in its mechanism of action.
相似化合物的比较
1-(2-Phenylcyclohexyl)ethanone can be compared with other similar compounds, such as:
Cyclohexylphenylketone: Similar in structure but with different substituents on the cyclohexyl or phenyl rings.
Phenylcyclohexanol: A reduced form of the ketone with an alcohol group.
Cyclohexylbenzene: Lacks the ethanone group but shares the cyclohexyl and phenyl rings.
Uniqueness: this compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable for synthetic and industrial applications. Further research into its mechanism of action and comparison with similar compounds will continue to uncover new possibilities for its use in chemistry, biology, medicine, and industry.
属性
CAS 编号 |
23923-61-7 |
|---|---|
分子式 |
C14H18O |
分子量 |
202.29 g/mol |
IUPAC 名称 |
1-(2-phenylcyclohexyl)ethanone |
InChI |
InChI=1S/C14H18O/c1-11(15)13-9-5-6-10-14(13)12-7-3-2-4-8-12/h2-4,7-8,13-14H,5-6,9-10H2,1H3 |
InChI 键 |
HZIAUPWBCOWHDF-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1CCCCC1C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


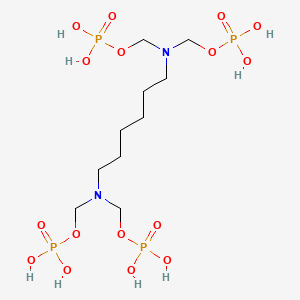
![[4-(5-acetyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] acetate](/img/structure/B12798312.png)

